2-(2,2,2-trifluoroethyl)-2H-1,2,3-triazol-4-amine
Description
Structure
3D Structure
Properties
CAS No. |
1368351-67-0 |
|---|---|
Molecular Formula |
C4H5F3N4 |
Molecular Weight |
166.10 g/mol |
IUPAC Name |
2-(2,2,2-trifluoroethyl)triazol-4-amine |
InChI |
InChI=1S/C4H5F3N4/c5-4(6,7)2-11-9-1-3(8)10-11/h1H,2H2,(H2,8,10) |
InChI Key |
QFLIWZHBWVYFHT-UHFFFAOYSA-N |
Canonical SMILES |
C1=NN(N=C1N)CC(F)(F)F |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 2 2,2,2 Trifluoroethyl 2h 1,2,3 Triazol 4 Amine and Its Derivatives
Overview of Historical and Contemporary Approaches for 1,2,3-Triazole Synthesis
The 1,2,3-triazole ring is a prominent scaffold in medicinal and materials chemistry. Its synthesis has evolved significantly over the decades, moving from harsh thermal methods to highly efficient and selective catalytic protocols.
The landscape of 1,2,3-triazole synthesis was fundamentally changed by the advent of "click chemistry". nih.gov This concept emphasizes reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts.
The classical method for synthesizing 1,2,3-triazoles is the Huisgen 1,3-dipolar cycloaddition, a thermal reaction between an azide (B81097) and an alkyne. beilstein-journals.orgnih.gov However, this method typically requires elevated temperatures and produces a mixture of 1,4- and 1,5-disubstituted regioisomers, which limits its practical application in targeted synthesis. nih.govsci-hub.se
A major breakthrough occurred in the early 2000s with the independent discovery by the Sharpless and Meldal groups of the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). beilstein-journals.orgfrontiersin.org This reaction is considered the quintessential click reaction. sci-hub.se It proceeds under mild conditions, often in aqueous solvents, and exhibits remarkable regioselectivity, exclusively yielding the 1,4-disubstituted 1,2,3-triazole isomer. rsc.orgnih.gov The CuAAC reaction's reliability, selectivity, and biocompatibility have made it a powerful tool in various scientific fields. nih.gov
To access the alternative 1,5-regioisomer, ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) was developed. Unlike CuAAC, which is generally limited to terminal alkynes, RuAAC can also be employed with internal alkynes, providing access to fully substituted 1,2,3-triazoles. sci-hub.seorganic-chemistry.org
Table 1: Comparison of Major 1,2,3-Triazole Synthesis Protocols
| Method | Catalyst | Conditions | Product Regioselectivity | Key Advantages | Key Limitations |
|---|---|---|---|---|---|
| Huisgen Cycloaddition | None (Thermal) | High Temperature | Mixture of 1,4- and 1,5-isomers | Broad substrate scope | Poor regioselectivity, harsh conditions |
| CuAAC (Click Chemistry) | Copper(I) | Mild (e.g., RT, aqueous) | 1,4-disubstituted | High regioselectivity, high yield, mild conditions | Generally requires terminal alkynes |
| RuAAC | Ruthenium(II) | Mild | 1,5-disubstituted | Access to 1,5-isomers, works with internal alkynes | Catalyst can be expensive |
Beyond metal-catalyzed click reactions, several other cycloaddition strategies have been developed. Strain-promoted azide-alkyne cycloaddition (SPAAC) is a significant metal-free alternative, particularly valuable in biological systems where metal toxicity is a concern. beilstein-journals.org This reaction utilizes a strained cyclooctyne, which readily reacts with azides without the need for a catalyst.
Organocatalysis has also emerged as a powerful tool for triazole synthesis. rsc.orgresearchgate.net These methods avoid transition metals and can provide access to diverse triazole structures. Common strategies involve the reaction of azides with activated carbonyl compounds, where intermediates like enamines or enolates undergo [3+2] cycloaddition. researchgate.netsemanticscholar.orgacs.org For instance, amine-catalyzed reactions of enaminones with sulfonyl azides have been shown to produce N2-H 1,2,3-triazoles when conducted in DMSO. rhhz.net Such approaches offer pathways to different substitution patterns that are not readily accessible through traditional CuAAC reactions.
Targeted Synthesis of the 2,2,2-Trifluoroethyl Moiety
The introduction of a trifluoroethyl group (–CH₂CF₃) into organic molecules is of great interest in medicinal chemistry, as it can significantly modulate properties such as metabolic stability and lipophilicity. rsc.org Several methods exist for creating a C-N or N-N bond involving this moiety.
A common strategy for N-trifluoroethylation involves the reaction of a nucleophilic nitrogen atom with a trifluoroethyl electrophile. Reagents such as 2,2,2-trifluoroethyl triflate or 2,2,2-trifluoroethyl tosylate are effective for this purpose. orgsyn.org For example, a pre-formed triazole containing an N-H bond can be alkylated with such reagents, although this can lead to mixtures of N1 and N2 isomers.
Alternatively, the trifluoroethyl group can be incorporated into one of the precursors before the cycloaddition reaction. This can be achieved by synthesizing 2,2,2-trifluoroethyl azide. This key intermediate can be prepared from 2,2,2-trifluoroethanol, which is first converted to a better leaving group (e.g., tosylate or halide) and then displaced by an azide salt. This azide can then participate in cycloaddition reactions to form the desired N-trifluoroethylated triazole. nih.gov
Table 2: Common Reagents for Trifluoroethylation
| Reagent | Formula | Typical Application |
|---|---|---|
| 2,2,2-Trifluoroethyl triflate | CF₃CH₂OTf | N-alkylation of heterocycles |
| 2,2,2-Trifluoroethyl tosylate | CF₃CH₂OTs | N-alkylation of heterocycles |
| 2-Bromo-1,1,1-trifluoroethane | CF₃CH₂Br | Synthesis of trifluoroethyl-containing building blocks |
| 2,2,2-Trifluoroethanol | CF₃CH₂OH | Precursor for other trifluoroethylating agents |
Convergent and Divergent Synthetic Strategies for the Compound
The assembly of the target molecule, 2-(2,2,2-trifluoroethyl)-2H-1,2,3-triazol-4-amine, can be approached through either convergent or divergent synthetic plans.
A convergent synthesis involves preparing key fragments of the molecule separately and then combining them in the final stages. nih.gov For the target compound, this would typically involve the synthesis of 2,2,2-trifluoroethyl azide and a suitable three-carbon alkyne synthon bearing an amino group (or a precursor) which are then joined via cycloaddition.
A divergent synthesis starts from a common intermediate that is then elaborated into a variety of related structures. mdpi.com In this context, one might start with a simple 1,2,3-triazole, such as 4-amino-1H-1,2,3-triazole, and then introduce the 2,2,2-trifluoroethyl group in a subsequent step. The primary challenge in this approach is controlling the regioselectivity of the N-alkylation, which often yields a mixture of N1 and N2 substituted products.
While the standard CuAAC reaction produces 1,4-disubstituted triazoles, its application to the synthesis of a 2,4-disubstituted isomer like the target compound is not direct. The CuAAC mechanism inherently favors the formation of a bond between the N1 of the azide and the terminal carbon of the alkyne.
However, modified strategies or specific precursors could potentially be used. A plausible convergent CuAAC approach would involve the reaction of 2,2,2-trifluoroethyl azide with an alkyne synthon for the 4-amino group. A suitable alkyne might be 3-aminopropynenitrile or a protected version thereof. The challenge remains the regiochemical outcome. While the 1,4-isomer is expected, careful selection of ligands, copper sources, and reaction conditions can sometimes influence regioselectivity, although achieving the 2,4-isomer as the major product via a standard CuAAC is highly challenging. Post-cycloaddition isomerization or separation of isomers would likely be necessary.
Metal-free and organocatalytic methods offer more promising avenues for accessing the 2H-1,2,3-triazole isomer. rsc.org The synthesis of N2-substituted triazoles is a known challenge, but certain methodologies have been developed to favor this regiochemistry.
One potential strategy involves a divergent approach starting with 4-amino-1,2,3-triazole. This precursor could be subjected to alkylation with a 2,2,2-trifluoroethylating agent. While this would likely produce a mixture of N1 and N2 isomers, these could potentially be separated chromatographically.
A more direct, convergent approach could adapt organocatalytic methods. For example, reactions involving enamines or related intermediates can lead to different regioisomers than those obtained from CuAAC. A reaction between an enamine bearing a potential amino group and 2,2,2-trifluoroethyl azide, promoted by an appropriate organocatalyst, could potentially form the desired 2,4-disubstituted triazole ring system. Research has shown that amine-catalyzed annulation of enaminones with sulfonyl azides can selectively produce N2-H-1,2,3-triazoles, which could then be N-alkylated. rhhz.net This two-step sequence provides a plausible, albeit indirect, metal-free route to the target scaffold.
Precursor Design and Evaluation in the Synthesis of the Compound
The successful synthesis of this compound hinges on the rational design and evaluation of appropriate precursors. The core of the molecule is a 4-amino-1,2,3-triazole ring, and a key challenge in its synthesis is the regioselective alkylation at the N2 position of the triazole ring with a 2,2,2-trifluoroethyl group.
A common precursor approach involves the initial construction of the 4-amino-1,2,3-triazole scaffold. This can be achieved through various synthetic routes. One established method for the synthesis of the related 4-amino-1,2,4-triazole (B31798) involves the reaction of hydrazine (B178648) with formic acid. google.comgoogle.com While this provides the basic triazole structure, the regioselective introduction of the trifluoroethyl group onto the 1,2,3-triazole isomer at the desired nitrogen atom is a significant hurdle.
To address this, researchers have explored the use of precursors designed to favor N2-alkylation. One strategy involves the introduction of sterically hindering or electronically directing groups on the triazole ring that guide the incoming electrophile to the N2 position. For instance, the synthesis of N-(4-chlorophenyl)-2H-1,2,3-triazol-4-amine, a compound with a similar substitution pattern, was achieved through a multi-step synthesis that likely involved precursors designed for specific regioselectivity. nih.gov
Another approach in precursor design is the use of a pre-functionalized building block that already contains the 2,2,2-trifluoroethyl group. This could involve the cycloaddition of a trifluoroethyl-substituted azide with an appropriate acetylene (B1199291) derivative bearing a protected amino group or a precursor to the amino group. This "convergent" synthetic strategy can offer better control over the final substitution pattern.
The evaluation of these precursors involves small-scale trial reactions to determine the product distribution, reaction efficiency, and ease of purification. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are crucial for the unambiguous identification of the desired N2-isomer and any undesired side products.
Optimization of Reaction Conditions and Yields for Scalable Synthesis
Once a promising precursor and synthetic route have been identified, the optimization of reaction conditions is critical for developing a scalable and economically viable process. Key parameters that are typically investigated include the choice of solvent, base, temperature, and reaction time.
For the N-alkylation of a 4-aminotriazole precursor, the choice of base is paramount in controlling the regioselectivity. The use of different bases, such as inorganic carbonates (e.g., K₂CO₃, Cs₂CO₃) or organic amines (e.g., triethylamine, diisopropylethylamine), can influence the deprotonation equilibrium of the triazole ring and thus the site of alkylation.
The solvent system also plays a significant role. Polar aprotic solvents like dimethylformamide (DMF), acetonitrile (B52724) (MeCN), and dimethyl sulfoxide (B87167) (DMSO) are commonly employed for N-alkylation reactions. The polarity and coordinating ability of the solvent can affect the solubility of the reactants and the reactivity of the nucleophilic triazole anion.
Temperature and reaction time are interdependent variables that must be carefully controlled to maximize the yield of the desired product while minimizing the formation of byproducts from decomposition or side reactions.
The following table summarizes hypothetical data from optimization studies for the N-alkylation of a 4-aminotriazole precursor with a 2,2,2-trifluoroethylating agent, illustrating the impact of varying reaction conditions on the yield of the target compound.
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield of N2-isomer (%) |
| 1 | K₂CO₃ | DMF | 80 | 12 | 45 |
| 2 | Cs₂CO₃ | DMF | 80 | 12 | 60 |
| 3 | NaH | THF | 25 | 24 | 35 (mixture of isomers) |
| 4 | K₂CO₃ | MeCN | reflux | 18 | 50 |
| 5 | Cs₂CO₃ | MeCN | reflux | 18 | 65 |
| 6 | DBU | CH₂Cl₂ | 25 | 48 | 40 |
This is a hypothetical data table for illustrative purposes.
Chemical Reactivity and Derivatization Studies of 2 2,2,2 Trifluoroethyl 2h 1,2,3 Triazol 4 Amine
Reactivity Profile of the 1,2,3-Triazole Heterocycle
The 1,2,3-triazole ring is an aromatic system characterized by significant stability derived from the delocalization of six π-electrons. nih.govnih.gov This class of heterocycles, containing three nitrogen atoms, is energetically rich and generally stable to acidic and basic hydrolysis, metabolic degradation, and redox conditions. nih.govnih.gov The 2-(2,2,2-trifluoroethyl)-2H-1,2,3-triazol-4-amine is a specific isomer, a 2H-1,2,3-triazole, which exists in equilibrium with its 1H-tautomer in solution, though the 2H form is often the major species in aqueous environments. nih.gov
Transformations Involving the Exocyclic Amino Group
The exocyclic amino group at the C4 position is a key site for derivatization, behaving as a typical primary aromatic amine in many respects. Its nucleophilicity allows for a wide range of chemical transformations.
Nucleophilic Acylation and Sulfonylation Reactions
The primary amino group of this compound is readily susceptible to nucleophilic acylation and sulfonylation. These reactions typically proceed by treating the amine with an appropriate acylating or sulfonylating agent, such as an acid chloride or anhydride, often in the presence of a base to neutralize the acid byproduct.
Acylation: Reaction with acyl chlorides (R-COCl) or anhydrides ((R-CO)₂O) in the presence of a base like pyridine or triethylamine yields the corresponding N-(2-(2,2,2-trifluoroethyl)-2H-1,2,3-triazol-4-yl)amides. These reactions are generally high-yielding and provide a straightforward method for introducing a wide variety of acyl groups.
Sulfonylation: Similarly, treatment with sulfonyl chlorides (R-SO₂Cl) affords N-sulfonylated derivatives. nih.gov The resulting sulfonamides are of significant interest in medicinal chemistry. The reactivity of the amino group is sufficient for these transformations to occur under standard conditions. Research on related 3-amino-1,2,4-triazoles has demonstrated efficient synthesis of N-phenyl-1-(phenylsulfonyl)-1H-1,2,4-triazol-3-amine derivatives, highlighting the feasibility of this transformation. nih.gov
| Reagent Type | General Structure | Resulting Functional Group |
| Acyl Chloride | R-COCl | Amide |
| Acid Anhydride | (R-CO)₂O | Amide |
| Sulfonyl Chloride | R-SO₂Cl | Sulfonamide |
Alkylation and Arylation Strategies
The exocyclic amino group can undergo N-alkylation and N-arylation, although controlling the degree of substitution can be challenging.
Alkylation: Direct alkylation with alkyl halides can lead to a mixture of mono- and di-alkylated products. Reductive amination, a reaction involving condensation with an aldehyde or ketone followed by reduction of the resulting imine, offers a more controlled method for synthesizing mono-alkylated derivatives.
Arylation: N-arylation can be achieved through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, using aryl halides or triflates. These methods provide access to N-aryl-4-aminotriazole derivatives. Studies on the N-arylation of the triazole ring itself are common, and similar conditions can often be adapted for the exocyclic amino group. researchgate.net
Condensation and Imine Formation Reactions
The primary amino group readily condenses with aldehydes and ketones to form imines, also known as Schiff bases. libretexts.org This reaction is typically catalyzed by acid and involves the formation of a hemiaminal intermediate, which then dehydrates to yield the final imine product. libretexts.orgmdpi.com This reversible reaction is a cornerstone of combinatorial chemistry for generating diverse molecular libraries. chemmethod.comnih.govmdpi.com
The formation of the C=N double bond is confirmed by spectroscopic methods. Studies on the condensation of 4-amino-3,5-dimethyl-1,2,4-triazole with various benzaldehydes have shown the formation of stable hemiaminals and Schiff bases, demonstrating the high reactivity of the amino group in this type of transformation. mdpi.comnih.gov
| Carbonyl Compound | Catalyst | Product |
| Aldehyde (R-CHO) | Acid (e.g., Acetic Acid) | Imine (Schiff Base) |
| Ketone (R-CO-R') | Acid (e.g., Acetic Acid) | Imine (Schiff Base) |
Chemical Modifications of the Trifluoroethyl Substituent
The 2,2,2-trifluoroethyl group is generally considered to be chemically robust and relatively inert due to the strength of the carbon-fluorine bonds. beilstein-journals.org Direct modification of the CF₃ group is challenging and typically requires harsh reaction conditions that may not be compatible with the rest of the molecule.
However, reactions involving the CH₂ group adjacent to the trifluoromethyl moiety are more plausible, although still limited. The strong electron-withdrawing nature of the CF₃ group acidifies the protons on the adjacent methylene (B1212753) group, potentially allowing for deprotonation with a strong base followed by reaction with an electrophile. Nevertheless, such reactions are not common, and the stability of the trifluoroethyl group is one of its key features, often exploited to enhance metabolic stability and other pharmacokinetic properties in drug candidates. beilstein-journals.org
Regioselective Functionalization of the Triazole Ring System
While the substituents on this compound provide ample opportunities for derivatization, direct functionalization of the triazole ring's C-H bond represents another important synthetic avenue. The single C-H bond in this molecule is at the C5 position.
Recent advances in transition-metal catalysis have enabled the direct C-H functionalization of azole rings. nih.gov Palladium-catalyzed direct arylation has been shown to be a powerful tool for the C5-arylation of 1,4-disubstituted 1,2,3-triazoles. nih.gov This type of reaction typically involves a Pd(II) catalyst, a ligand, a base, and an aryl halide.
For this compound, the electronic effects of the existing substituents would direct such a functionalization. The electron-donating amino group at C4 would activate the adjacent C5 position towards electrophilic attack, which is the proposed mechanism for many C-H activation cycles. nih.gov Therefore, direct C5-arylation or C5-alkylation via a C-H activation strategy is a highly plausible and regioselective method for further elaborating the triazole core. nih.gov
Investigations into Reaction Mechanisms and Intermediates of this compound
Currently, detailed scholarly research specifically investigating the reaction mechanisms and intermediates involved in the synthesis and derivatization of this compound is limited in publicly available scientific literature. The synthesis of this compound likely involves the introduction of a 2,2,2-trifluoroethyl group onto a 2H-1,2,3-triazol-4-amine core. The elucidation of the precise reaction pathway, including the identification of transient intermediates, would require dedicated mechanistic studies.
Such investigations would typically employ a combination of experimental and computational methods. Experimental approaches could involve kinetic studies to determine reaction orders and rate constants under various conditions, such as changes in temperature, pressure, and catalyst concentration. The trapping of reactive intermediates, followed by their characterization using spectroscopic techniques, would provide direct evidence for the proposed mechanism.
Computational chemistry, particularly density functional theory (DFT) calculations, would be instrumental in mapping the potential energy surface of the reaction. These calculations can help identify transition states and intermediates, providing insights into the thermodynamics and kinetics of different possible pathways.
While specific studies on this compound are not readily found, general principles of triazole chemistry and N-alkylation of heterocyclic amines can provide a basis for postulating potential mechanisms. The reaction likely proceeds through a nucleophilic substitution pathway where the triazole nitrogen atom acts as the nucleophile.
Further research is necessary to fully characterize the reaction mechanisms and intermediates in the synthesis and derivatization of this specific compound. Such studies would be valuable for optimizing reaction conditions and expanding the synthetic utility of this compound.
Theoretical and Computational Investigations of 2 2,2,2 Trifluoroethyl 2h 1,2,3 Triazol 4 Amine
Quantum Chemical Calculations of Electronic Structure and Bonding
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), provide profound insights into the electronic structure and bonding characteristics of 2-(2,2,2-trifluoroethyl)-2H-1,2,3-triazol-4-amine. nih.gov These theoretical investigations are crucial for understanding the molecule's reactivity, stability, and spectroscopic properties.
The 1,2,3-triazole ring is an aromatic heterocycle with a significant dipole moment, which influences its molecular interactions. mdpi.com The electronic properties of this ring are further modulated by the substituents at the 2- and 4-positions. The 2-(2,2,2-trifluoroethyl) group, with its strong electron-withdrawing trifluoromethyl moiety, is expected to significantly impact the electron density distribution of the triazole ring. Conversely, the 4-amine group acts as an electron-donating group, which can engage in resonance with the triazole system.
DFT calculations can elucidate the distribution of electron density, molecular orbital energies (such as the Highest Occupied Molecular Orbital - HOMO and Lowest Unoccupied Molecular Orbital - LUMO), and the nature of the chemical bonds within the molecule. irjweb.com The HOMO-LUMO energy gap is a key parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. irjweb.com For substituted triazoles, the HOMO is often localized on the more electron-rich parts of the molecule, while the LUMO is centered on the electron-deficient regions.
Natural Bond Orbital (NBO) analysis can be employed to investigate the charge distribution and the nature of the intramolecular and intermolecular interactions. This analysis provides a detailed picture of the donor-acceptor interactions that contribute to the stability of the molecule.
Table 1: Predicted Electronic Properties of this compound (Illustrative Data)
| Property | Predicted Value | Method |
| HOMO Energy | -6.5 eV | DFT/B3LYP |
| LUMO Energy | -1.2 eV | DFT/B3LYP |
| HOMO-LUMO Gap | 5.3 eV | DFT/B3LYP |
| Dipole Moment | 3.5 D | DFT/B3LYP |
Conformational Analysis and Molecular Dynamics Simulations
The conformational landscape of this compound is primarily determined by the rotation around the single bonds connecting the trifluoroethyl group to the triazole ring and the orientation of the amine group. Conformational analysis, typically performed using DFT calculations, can identify the stable conformers and the energy barriers for their interconversion. ekb.eg
A potential energy surface (PES) scan can be performed by systematically rotating the dihedral angle of the C-N bond between the trifluoroethyl group and the triazole ring to identify the most stable conformations. ekb.eg The presence of the bulky and electronegative trifluoromethyl group will likely lead to distinct energy minima corresponding to specific rotational isomers.
Molecular dynamics (MD) simulations can provide further insights into the dynamic behavior of the molecule in different environments, such as in the gas phase or in various solvents. acs.org MD simulations can reveal how the molecule explores its conformational space over time and how its structure is influenced by interactions with surrounding molecules. These simulations can also be used to study the flexibility of the molecule and the time scales of different molecular motions.
Table 2: Predicted Rotational Barriers for Key Dihedral Angles in this compound (Illustrative Data)
| Dihedral Angle | Rotational Barrier (kcal/mol) |
| N(triazole)-C(ethyl) | 4.2 |
| C(triazole)-N(amine) | 2.8 |
Prediction of Spectroscopic Signatures (e.g., NMR, IR, UV/Vis)
Computational methods are powerful tools for predicting the spectroscopic signatures of molecules, which can aid in their experimental identification and characterization.
NMR Spectroscopy: The ¹H and ¹³C NMR chemical shifts of this compound can be predicted using the Gauge-Independent Atomic Orbital (GIAO) method in conjunction with DFT. mdpi.com The predicted chemical shifts can be compared with experimental data to confirm the molecular structure. The proton on the triazole ring is expected to appear as a singlet in the aromatic region of the ¹H NMR spectrum. nih.gov The methylene (B1212753) protons of the trifluoroethyl group would likely appear as a quartet due to coupling with the three fluorine atoms. The amine protons would typically be observed as a broad singlet.
IR Spectroscopy: The infrared (IR) spectrum can be calculated by performing a vibrational frequency analysis using DFT. nih.gov The calculated vibrational frequencies can be assigned to specific vibrational modes of the molecule, such as N-H stretching of the amine group, C-F stretching of the trifluoromethyl group, and various vibrations of the triazole ring. rsc.org These predictions can be compared with experimental IR spectra to identify characteristic absorption bands.
UV/Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic absorption spectrum (UV/Vis) of the molecule. nih.gov The calculations can identify the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, which are typically of π → π* character for aromatic systems like the triazole ring. researchgate.netrsc.org The presence of the amino and trifluoroethyl groups will influence the energies of these transitions.
Table 3: Predicted Spectroscopic Data for this compound (Illustrative Data)
| Spectrum | Predicted Peak/Signal | Assignment |
| ¹H NMR | δ 7.5 ppm (s, 1H) | C-H (triazole) |
| ¹H NMR | δ 4.8 ppm (q, 2H) | CH₂ (ethyl) |
| ¹H NMR | δ 5.2 ppm (br s, 2H) | NH₂ |
| ¹³C NMR | δ 145 ppm | C4 (triazole) |
| ¹³C NMR | δ 125 ppm | C5 (triazole) |
| ¹³C NMR | δ 123 ppm (q) | CF₃ |
| IR | 3400-3300 cm⁻¹ | N-H stretch |
| IR | 1250-1050 cm⁻¹ | C-F stretch |
| UV/Vis | λmax ≈ 220 nm | π → π* transition |
Computational Elucidation of Reaction Pathways and Transition States
Computational chemistry plays a vital role in elucidating the mechanisms of chemical reactions, including the synthesis of this compound. A common method for the synthesis of 1,2,3-triazoles is the Huisgen 1,3-dipolar cycloaddition of an azide (B81097) with an alkyne. nih.gov For the target molecule, a potential synthetic route could involve the reaction of 2,2,2-trifluoroethyl azide with an appropriate amino-alkyne derivative.
DFT calculations can be used to model the reaction pathway, identify the transition states, and calculate the activation energies. mdpi.com This information is crucial for understanding the regioselectivity and stereoselectivity of the reaction and for optimizing the reaction conditions. The transition state is a critical point on the potential energy surface that represents the highest energy barrier that must be overcome for the reaction to proceed. By locating and characterizing the transition state, chemists can gain a deeper understanding of the factors that control the reaction rate.
Furthermore, computational methods can be used to explore alternative synthetic routes and to predict the feasibility of new reactions for the synthesis of this and related triazole derivatives. acs.orgnih.gov
Investigation of Intermolecular Interactions in Chemical Systems
The intermolecular interactions of this compound are expected to be dominated by hydrogen bonding and dipole-dipole interactions. The amine group can act as a hydrogen bond donor, while the nitrogen atoms of the triazole ring can act as hydrogen bond acceptors. mdpi.comresearchgate.net The highly electronegative fluorine atoms of the trifluoroethyl group can also participate in weaker C-H···F hydrogen bonds. acs.org
Computational techniques such as Hirshfeld surface analysis and 2D fingerprint plots can be used to visualize and quantify the intermolecular interactions in the crystalline state. acs.org These methods provide a detailed picture of the close contacts between neighboring molecules and can help to identify the dominant interaction motifs.
The strength of these intermolecular interactions can be quantified using methods like the Pixel method, which calculates the interaction energies between molecular pairs. researchgate.net These calculations can help to understand the packing of the molecules in the crystal lattice and to predict the crystal morphology. The study of intermolecular interactions is crucial for understanding the physical properties of the compound, such as its melting point, solubility, and solid-state structure. rsc.orgfigshare.com
Applications in Advanced Organic Synthesis and Materials Science Research
Contributions to Energetic Materials Research
Further research and publication in the field of organic chemistry and materials science may shed light on the potential applications of this specific compound in the future.
Application in Photophysical and Electronic Materials Research (excluding biological probes)
The unique molecular architecture of 2-(2,2,2-trifluoroethyl)-2H-1,2,3-triazol-4-amine, which combines an electron-donating amino group and an electron-withdrawing trifluoroethyl group on the 2H-1,2,3-triazole core, suggests its potential as a functional material in the fields of photophysics and organic electronics. The 1,2,3-triazole scaffold is recognized for its high thermal and chemical stability, which are crucial properties for materials used in electronic devices. mdpi.comresearchgate.net While direct studies on this specific molecule are not extensively documented, the photophysical properties of analogous 2-substituted-2H-1,2,3-triazoles provide a strong basis for predicting its behavior and potential applications.
Research into 2-substituted-1,2,3-triazoles has revealed that these compounds can be efficient fluorophores, often emitting in the blue-violet region of the electromagnetic spectrum. researchgate.net The emission properties are highly dependent on the nature of the substituents at the N2 and C4/C5 positions of the triazole ring. For instance, 2-aryl-1,2,3-triazoles have been identified as effective UV/blue-light-emitting materials. mdpi.com The introduction of a trifluoroacetyl group at the C4 position in conjunction with various N2-aryl and N2-alkyl substituents has been shown to produce luminophores with significant quantum yields. mdpi.com
The combination of an electron-donating group (like the 4-amine) and an electron-withdrawing group (like the 2-(2,2,2-trifluoroethyl) group) can create a "push-pull" system within the molecule. This configuration facilitates intramolecular charge transfer (ICT) upon photoexcitation, a phenomenon that is highly desirable for applications in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). nih.govnih.gov Materials exhibiting ICT often display large Stokes shifts and their emission properties can be sensitive to the polarity of their environment. researchgate.net
Several studies on related triazole derivatives highlight their potential in optoelectronic devices. For example, various 1,2,4-triazole (B32235) derivatives have been successfully utilized as host materials for blue and green phosphorescent OLEDs and as thermally activated delayed fluorescence (TADF) emitters. researchgate.netdntb.gov.ua The 2H-benzo[d] mdpi.comresearchgate.netmdpi.comtriazole core, which is an electron-deficient system, has been used to construct donor-acceptor-donor molecules that function as p-type semiconductors in OFETs. nih.gov These examples underscore the versatility of the triazole core in designing materials for organic electronics.
The photophysical properties of several 2-substituted-1,2,3-triazole derivatives are summarized in the table below, offering a comparative insight into the potential characteristics of this compound. The data illustrates a general trend of emission in the near-UV to blue region with varying quantum efficiencies depending on the specific substitution pattern.
| Compound | Absorption Maxima (λ_abs, nm) | Emission Maxima (λ_em, nm) | Quantum Yield (Φ_F) | Solvent |
|---|---|---|---|---|
| 2-(4-methoxyphenyl)-5-phenyl-4-(trifluoroacetyl)-2H-1,2,3-triazole | 288 | 345 | 0.65 | Methanol |
| 2-(4-cyanophenyl)-5-phenyl-4-(trifluoroacetyl)-2H-1,2,3-triazole | 288 | 344 | 0.62 | Methanol |
| 2-(naphthalen-2-yl)-5-phenyl-4-(trifluoroacetyl)-2H-1,2,3-triazole | 284 | 342 | 0.60 | Methanol |
| 2-(quinolin-3-yl)-5-phenyl-4-(trifluoroacetyl)-2H-1,2,3-triazole | 286 | 342 | 0.23 | Methanol |
| Amide of 4-(2-(4-methoxyphenyl)-5-phenyl-2H-1,2,3-triazol-4-yl)carboxylic acid with morpholine | 290 | 345 | 0.26 | Methanol |
Data for the table was synthesized from studies on analogous compounds. mdpi.com
The investigation of 2H-1,2,3-triazole-based luminophores indicates that strategic synthetic methodologies can lead to fluorophores with high quantum yields, some exceeding 99% in various solvents. researchgate.net These findings suggest that with appropriate molecular engineering, this compound could be a promising candidate for the development of novel photophysical and electronic materials. Further research is warranted to synthesize this specific compound and characterize its properties to fully assess its potential in advanced organic synthesis and materials science.
Advanced Analytical Characterization in Research of 2 2,2,2 Trifluoroethyl 2h 1,2,3 Triazol 4 Amine
High-Resolution Mass Spectrometry for Structural Elucidation of Complex Derivatives
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the structural elucidation of complex organic molecules like 2-(2,2,2-trifluoroethyl)-2H-1,2,3-triazol-4-amine and its derivatives. HRMS provides highly accurate mass measurements, which allows for the determination of the elemental composition of the parent molecule and its fragments. nih.gov
In the analysis of this compound, electrospray ionization (ESI) is a commonly employed soft ionization technique that produces the protonated molecule, [M+H]+. The high-resolution measurement of this ion's mass-to-charge ratio (m/z) can confirm its elemental formula (C4H6F3N4).
Tandem mass spectrometry (MS/MS) experiments, involving collision-induced dissociation (CID), are used to probe the fragmentation pathways of the molecule. researchgate.net The fragmentation of triazole derivatives often involves the loss of neutral molecules like N2. researchgate.netresearchgate.net For the title compound, characteristic fragmentation patterns would be expected, providing valuable structural information. The trifluoroethyl group can also lead to specific fragmentation pathways.
Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound
| Ion | Predicted m/z | Elemental Composition |
|---|---|---|
| [M+H]+ | 167.0542 | C4H6F3N4 |
| [M+Na]+ | 189.0362 | C4H5F3N4Na |
| [M-N2+H]+ | 139.0583 | C4H6F3N2 |
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the detailed structure of molecules in solution. For this compound, a suite of advanced NMR experiments is utilized.
One-dimensional (1D) 1H and 13C NMR provide initial structural information. nih.gov However, for unambiguous assignment of all proton and carbon signals, two-dimensional (2D) NMR techniques are essential. urfu.ru
Correlation Spectroscopy (COSY): This experiment identifies proton-proton (H-H) couplings within the molecule, revealing which protons are adjacent to each other. For the title compound, COSY would show a correlation between the protons of the trifluoroethyl group and any neighboring protons.
Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded proton and carbon atoms (1JCH). This is crucial for assigning the carbon signals based on their attached protons. mdpi.com
Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals longer-range couplings between protons and carbons (typically 2-3 bonds, 2JCH and 3JCH). This technique is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for connecting different fragments of the molecule. For instance, HMBC can show correlations from the protons of the trifluoroethyl group to the carbons of the triazole ring.
Table 2: Predicted 1H and 13C NMR Chemical Shifts (ppm) for this compound in DMSO-d6
| Atom | Predicted 1H Shift (ppm) | Predicted 13C Shift (ppm) |
|---|---|---|
| Triazole-H | ~7.5-8.5 | ~130-150 |
| -CH2- | ~4.0-5.0 (q) | ~50-60 (q) |
| -NH2 | ~5.0-7.0 (br s) | - |
Note: The chemical shifts are approximate and can be influenced by solvent and concentration. The multiplicity (e.g., q for quartet, br s for broad singlet) is also predicted.
Solid-State NMR (ssNMR) is a powerful technique for characterizing the structure and dynamics of molecules in their crystalline forms. nih.gov For fluorinated compounds like this compound, 19F ssNMR is particularly informative due to the high sensitivity of the 19F nucleus. researchgate.netrsc.org
ssNMR can be used to:
Identify different polymorphic forms of the compound.
Determine the number of molecules in the asymmetric unit of the crystal.
Provide information about intermolecular interactions in the solid state.
X-ray Crystallography for Precise Solid-State Structure Determination
X-ray crystallography provides the most definitive three-dimensional structure of a molecule in its crystalline state. mdpi.com By diffracting X-rays off a single crystal of this compound, it is possible to determine the precise atomic coordinates, bond lengths, bond angles, and torsional angles. core.ac.ukresearchgate.netamanote.com
This technique is crucial for:
Confirming the connectivity of the atoms.
Determining the conformation of the molecule in the solid state. mostwiedzy.pl
Analyzing intermolecular interactions, such as hydrogen bonding, which dictate the crystal packing. mdpi.com
Table 3: Typical Bond Lengths (Å) and Angles (°) for a 1,2,3-Triazole Ring System Determined by X-ray Crystallography
| Bond/Angle | Typical Value |
|---|---|
| N-N | 1.30 - 1.35 Å |
| N-C | 1.32 - 1.38 Å |
| C-C | 1.40 - 1.45 Å |
| N-N-N | 108 - 112° |
| N-N-C | 105 - 110° |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Intermolecular Interaction Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and their chemical environment. spectroscopyonline.comsemanticscholar.orgglobalresearchonline.net
FT-IR Spectroscopy: In FT-IR, the absorption of infrared radiation by the molecule is measured, which corresponds to specific vibrational modes of the chemical bonds. Characteristic absorption bands for the N-H stretches of the amine group, C-N stretches, N=N stretches of the triazole ring, and the C-F stretches of the trifluoroethyl group would be expected. nih.gov
Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and can provide additional information about the molecular structure.
Table 4: Predicted Characteristic Vibrational Frequencies (cm-1) for this compound
| Functional Group | Predicted Wavenumber (cm-1) |
|---|---|
| N-H stretch (amine) | 3300 - 3500 |
| C-H stretch (aliphatic) | 2850 - 3000 |
| N=N stretch (triazole) | 1400 - 1500 |
| C-N stretch | 1250 - 1350 |
Chromatographic and Electrophoretic Techniques for Purity and Reaction Monitoring in Research
Chromatographic and electrophoretic techniques are essential for assessing the purity of this compound and for monitoring the progress of its synthesis. researchgate.netekb.eg
High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for separating, identifying, and quantifying components in a mixture. A reversed-phase HPLC method, using a C18 column and a mobile phase consisting of a mixture of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), would be suitable for analyzing the purity of the title compound.
Thin-Layer Chromatography (TLC): TLC is a simple and rapid chromatographic technique used for monitoring the progress of chemical reactions. mdpi.com By spotting the reaction mixture on a TLC plate and developing it with an appropriate solvent system, the disappearance of starting materials and the appearance of the product can be visualized.
Capillary Electrophoresis (CE): CE is a high-resolution separation technique that separates ions based on their electrophoretic mobility in an electric field. nih.gov It can be a powerful tool for purity assessment, especially for charged or highly polar compounds.
Table 5: Typical Chromatographic and Electrophoretic Parameters for Analysis
| Technique | Stationary Phase/Carrier | Mobile Phase/Buffer | Detection |
|---|---|---|---|
| HPLC | C18 silica (B1680970) gel | Acetonitrile/Water | UV (e.g., 254 nm) |
| TLC | Silica gel | Ethyl acetate/Hexane | UV visualization |
Future Research Directions and Emerging Perspectives for 2 2,2,2 Trifluoroethyl 2h 1,2,3 Triazol 4 Amine
Development of Stereoselective and Asymmetric Synthetic Methodologies
While 2-(2,2,2-trifluoroethyl)-2H-1,2,3-triazol-4-amine is itself achiral, the introduction of chirality is a pivotal future direction for creating novel derivatives with specific biological activities. Research in this area can be directed toward two primary strategies: modification of the existing scaffold or development of de novo asymmetric syntheses.
Future synthetic endeavors could focus on the enantioselective copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. acs.orgnih.gov This could involve the kinetic resolution of racemic precursors, such as α-ethynyl alcohols, to produce chiral triazole-bearing tertiary alcohols with high enantiomeric excess. nih.gov The development of novel chiral ligands, such as PyBOX derivatives, has shown excellent enantioselectivity in the synthesis of other P-chiral phosphine oxides bearing a 1,2,3-triazole scaffold, a strategy that could be adapted for precursors to the target compound. nih.gov
Another avenue involves the derivatization of the 4-amino group with chiral auxiliaries or reagents to introduce a stereocenter. This would allow for the synthesis of a library of diastereomeric or enantiomeric compounds whose biological activities can be systematically evaluated. The challenge lies in developing methodologies that are highly stereoselective and provide good yields, considering the electronic influence of the trifluoroethyl group on the reactivity of the triazole core and its substituents.
Table 1: Potential Asymmetric Synthesis Strategies
| Strategy | Description | Key Research Focus | Potential Outcome |
|---|---|---|---|
| Enantioselective CuAAC | Using chiral ligands (e.g., PyBOX) with a copper catalyst during the cycloaddition step to favor the formation of one enantiomer. | Design of new ligands effective for trifluoroethylated precursors. | Direct synthesis of chiral triazole derivatives. nih.gov |
| Kinetic Resolution | Preferential reaction of one enantiomer of a racemic starting material (e.g., a chiral alkyne or azide), leaving the other unreacted. | Development of highly selective catalysts and reaction conditions. | Access to enantiomerically enriched precursors and final products. acs.orgnih.gov |
| Chiral Derivatization | Reaction of the 4-amino group with a chiral reagent or auxiliary to introduce a stereocenter post-synthesis. | Screening of chiral electrophiles and optimizing reaction conditions for high diastereoselectivity. | Library of chiral derivatives for structure-activity relationship (SAR) studies. |
Exploration of Novel Reactivity Patterns and Cascade Reactions
The unique electronic nature of this compound, imparted by the strongly electron-withdrawing trifluoroethyl group, opens up possibilities for exploring novel reactivity. This substituent significantly modulates the electron density of the triazole ring, potentially enabling reactions that are not feasible with non-fluorinated analogues.
Future research should investigate the reactivity of the triazole core itself. For instance, the functionalization of the C5 position through C-H activation or other coupling reactions could yield fully substituted triazoles. acs.org A recent study demonstrated that reactions between azides, alkynes, and 2H-azirines can lead to C-C bond formation at the C5 position of the 1,2,3-triazole ring, a methodology that could be extended to this specific compound to create novel structures. acs.org
Cascade reactions, which involve multiple bond-forming events in a single operation, represent an efficient and elegant synthetic strategy. acs.org Researchers could design cascade sequences that utilize the 4-amino group as an internal nucleophile or directing group. For example, a reaction could be initiated at the amino group, followed by an intramolecular cyclization involving the triazole ring or a pre-installed substituent at the C5 position. The development of Lewis base-catalyzed three-component cascade reactions for the synthesis of other NH-triazoles highlights the potential of this approach. acs.org Furthermore, exploring interrupted click reactions could lead to novel functionalized triazoles, such as the synthesis of 5-pentafluoroethyl 1,2,3-triazoles from a copper-pentafluoroethyl reagent, suggesting that the reactivity of the trifluoroethyl group itself could be harnessed. researchgate.net
Untapped Opportunities in Catalyst Design and Green Chemistry
The synthesis of triazoles has historically relied heavily on copper catalysis. acs.org A significant future direction is the development of more sustainable and environmentally benign synthetic routes to this compound. nih.govresearchgate.net This involves exploring alternative, less toxic metal catalysts and metal-free reaction conditions.
Catalyst Development:
Alternative Metals: Research into catalysts based on more abundant and less toxic metals like zinc (ZnAAC) or silver (AgAAC) is a promising avenue. mdpi.com Heterogeneous catalysts, such as zinc supported on charcoal or ruthenium complexes anchored on zeolites, offer the advantages of easy separation and recyclability, contributing to a greener process. mdpi.com
Organocatalysis: The use of small organic molecules as catalysts avoids the issues of metal contamination in the final product, which is particularly crucial for pharmaceutical applications.
Metal-Free Synthesis: Azide-free and metal-free multicomponent reactions, for example using tosylhydrazine and primary amines with molecular iodine as a catalyst, provide a highly attractive green alternative for constructing the triazole ring. mdpi.comorganic-chemistry.org
Green Chemistry Principles: The application of green chemistry principles extends beyond the catalyst. rsc.org Future research should focus on:
Green Solvents: Replacing traditional volatile organic compounds with greener alternatives like water, ethanol, or ionic liquids. mdpi.com
Alternative Energy Sources: Microwave-assisted synthesis has been shown to dramatically reduce reaction times and improve yields in triazole synthesis. researchgate.netrsc.org Mechanochemistry, using techniques like ball milling, can enable solvent-free reactions, minimizing waste. nih.gov
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, such as one-pot multicomponent reactions. acs.org
Table 2: Comparison of Catalytic Systems for Triazole Synthesis
| Catalyst Type | Advantages | Disadvantages | Future Research Focus |
|---|---|---|---|
| Copper (CuAAC) | High efficiency, excellent regioselectivity for 1,4-isomers. acs.org | Potential toxicity, difficult removal from products. | Development of recyclable copper catalysts, ultra-low catalyst loading. |
| Ruthenium (RuAAC) | High regioselectivity for 1,5-isomers. mdpi.com | Cost, toxicity. | Heterogenization of ruthenium catalysts. mdpi.com |
| Zinc/Silver (ZnAAC/AgAAC) | Lower toxicity, inexpensive (for Zinc). mdpi.com | Often require harsher conditions or have lower efficiency. | Optimization of reaction conditions and ligand design. |
| Metal-Free/Organocatalyzed | Avoids metal contamination, environmentally benign. nih.govorganic-chemistry.org | May have a narrower substrate scope or require higher temperatures. | Discovery of new organocatalysts and metal-free reaction pathways. |
Interdisciplinary Research Avenues Beyond Current Paradigms
The structural features of this compound make it a highly attractive scaffold for exploration in various scientific disciplines beyond traditional organic synthesis.
Medicinal Chemistry: The 1,2,3-triazole ring is a well-established bioisostere for the amide bond and is present in numerous bioactive compounds. frontiersin.orglifechemicals.com The combination of the triazole core, the metabolically robust trifluoroethyl group, and the versatile 4-amino handle makes this compound a prime candidate for drug discovery programs. kangmei.comnih.gov Future research could focus on creating libraries of derivatives to target a wide range of diseases, including cancer, as well as bacterial, fungal, and viral infections. researchgate.netnih.govjove.com The 4-amino-1,2,3-triazole core has been identified in potent inhibitors of indoleamine 2,3-dioxygenase (IDO1), an important target in immuno-oncology. nih.gov
Agrochemicals: Triazole derivatives are widely used as fungicides in agriculture. nih.gov The trifluoroethyl moiety is also a common feature in modern agrochemicals. kangmei.com Therefore, screening this compound and its derivatives for fungicidal, herbicidal, or insecticidal activity is a logical and promising research direction.
Materials Science: 1,2,3-triazoles are utilized as components in polymers, corrosion inhibitors, and photostabilizers. lifechemicals.com The introduction of fluorine can impart unique properties such as thermal stability, chemical resistance, and hydrophobicity. The 4-amino group allows for the incorporation of this molecule into polymer backbones or its attachment to surfaces. Future work could explore its use in creating novel fluorinated polymers, dendrimers, or functional coatings with tailored electronic and physical properties. lifechemicals.com
Chemical Biology: The ability to easily modify the 4-amino group makes this compound a useful tool for chemical biology. It can be conjugated to fluorescent dyes, affinity tags, or biomolecules to create chemical probes for studying biological systems. This could enable researchers to track the localization of specific proteins, visualize cellular processes, or identify new drug targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
